molecular formula C14H8FN3S2 B6500386 N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine CAS No. 862974-49-0

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B6500386
CAS No.: 862974-49-0
M. Wt: 301.4 g/mol
InChI Key: WFEVVKXCTRWNAZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Future Directions

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the synthesis of new benzothiazole derivatives and the exploration of their potential biological activities .

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its dual benzothiazole structure, which enhances its biological activity and provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3S2/c15-8-4-3-7-11-12(8)17-14(20-11)18-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEVVKXCTRWNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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